Trehalose 6-phosphate dipotassium salt
Trehalose 6-phosphate dipotassium salt
Trehalose is a natural non-reducing disaccharide found in plants, invertebrates, fungi, and bacteria. In addition to roles as an energy source and stress protectant, trehalose can function as a signaling molecule. Trehalose 6-phosphate is an intermediate in the biosynthesis of trehalose. It is generated from UDP-glucose and glucose 6-phosphate by trehalose 6-phosphate synthase (TPS or otsA). In plants, changes in trehalose 6-phosphate levels positively correlate with diurnal changes in sucrose and may regulate diverse processes, including starch degradation and flowering.
Brand Name:
Vulcanchem
CAS No.:
136632-28-5
VCID:
VC0160248
InChI:
InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1
SMILES:
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]
Molecular Formula:
C12H21K2O14P
Molecular Weight:
498.46 g/mol
Trehalose 6-phosphate dipotassium salt
CAS No.: 136632-28-5
Cat. No.: VC0160248
Molecular Formula: C12H21K2O14P
Molecular Weight: 498.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trehalose is a natural non-reducing disaccharide found in plants, invertebrates, fungi, and bacteria. In addition to roles as an energy source and stress protectant, trehalose can function as a signaling molecule. Trehalose 6-phosphate is an intermediate in the biosynthesis of trehalose. It is generated from UDP-glucose and glucose 6-phosphate by trehalose 6-phosphate synthase (TPS or otsA). In plants, changes in trehalose 6-phosphate levels positively correlate with diurnal changes in sucrose and may regulate diverse processes, including starch degradation and flowering. |
|---|---|
| CAS No. | 136632-28-5 |
| Molecular Formula | C12H21K2O14P |
| Molecular Weight | 498.46 g/mol |
| IUPAC Name | dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |
| Standard InChI | InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 |
| Standard InChI Key | YKCUKYNZTFYPHM-PVXXTIHASA-L |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
| SMILES | C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
| Appearance | Assay:≥95%A crystalline solid |
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